molecular formula C11H15NO4 B589402 3-O-Methyl-L-DOPA-d3 Methyl Ester CAS No. 1795785-77-1

3-O-Methyl-L-DOPA-d3 Methyl Ester

Cat. No. B589402
CAS RN: 1795785-77-1
M. Wt: 228.262
InChI Key: OSGOAQVFZXVPBZ-TUWYYBGVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Methyl-L-DOPA is an active metabolite of L-DOPA . It is formed from L-DOPA via O-methylation by catechol-O-methyltransferase (COMT) . It is one of the most important metabolites of L-DOPA, a drug used in the treatment of Parkinson’s disease .


Synthesis Analysis

3-O-Methyldopa is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) .


Molecular Structure Analysis

The molecular formula of 3-O-Methyl-L-DOPA is C10H13NO4 . For more detailed structural information, you may refer to resources like ChemSpider .


Chemical Reactions Analysis

3-O-Methyl-L-DOPA is formed from L-DOPA via O-methylation by catechol-O-methyltransferase (COMT) . This process is catalyzed by COMT .


Physical And Chemical Properties Analysis

3-O-Methyl-L-DOPA is a crystalline solid . Its solubility in DMSO is 1 mg/ml and in DMSO:PBS (pH 7.2) (1:3) is 0.25 mg/ml . The molar mass is 211.217 g·mol−1 .

Mechanism of Action

3-O-Methyl-L-DOPA inhibits L-DOPA-induced neuroprotection in primary rat mesencephalic dopaminergic neurons . It has been suggested that 3-O-Methyl-L-DOPA has some effects on the chronic treatment of L-DOPA, such as higher levels of dyskinesia, L-DOPA related motor dysfunction, inhibition of striatal uptake of tyrosine, competition with L-DOPA for the blood–brain barrier transporter system, and inhibition of dopamine release .

Safety and Hazards

There is a controversy of whether L-DOPA and 3-O-Methyl-L-DOPA may be toxic . Some studies have proposed that 3-O-Methyl-L-DOPA increases homocysteine levels, and this amino acid induces cardiovascular disease and neuronal damage . Some other toxic effects could be oxidative DNA damage which can cause cell death, a decrease in locomotor activities and diminishment in mitochondrial membrane potential .

properties

CAS RN

1795785-77-1

Product Name

3-O-Methyl-L-DOPA-d3 Methyl Ester

Molecular Formula

C11H15NO4

Molecular Weight

228.262

IUPAC Name

methyl (2S)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoate

InChI

InChI=1S/C11H15NO4/c1-15-10-6-7(3-4-9(10)13)5-8(12)11(14)16-2/h3-4,6,8,13H,5,12H2,1-2H3/t8-/m0/s1/i1D3

InChI Key

OSGOAQVFZXVPBZ-TUWYYBGVSA-N

SMILES

COC1=C(C=CC(=C1)CC(C(=O)OC)N)O

synonyms

3-Methoxy-d3-L-tyrosine Methyl Ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.